Mass Shift Advantage of TCEP-d16 Over TCEP-d12 for Internal Standard Applications
The fully deuterated TCEP-d16 isotopologue provides a nominal mass shift of +16 Da relative to non-deuterated TCEP·HCl (MW 286.65 → 302.75 g/mol) . This exceeds the +12 Da shift offered by the alternative d12-labeled analog (MW ~298.7 g/mol) . In reverse-phase LC-MS/MS under typical peptide analysis conditions (0.1% formic acid, acetonitrile gradient), a minimum mass shift of ≥3 Da is required to avoid isotopic cross-talk between the internal standard and analyte; the +16 Da separation of TCEP-d16 provides a >5-fold safety margin over the d12 variant, reducing the risk of quantitative bias from overlapping M+n isotopologue envelopes .
| Evidence Dimension | Nominal mass shift from non-deuterated TCEP·HCl (internal standard suitability) |
|---|---|
| Target Compound Data | TCEP-d16: +16 Da (MW 302.75 g/mol) |
| Comparator Or Baseline | TCEP-d12: +12 Da (MW ~298.7 g/mol); Non-deuterated TCEP·HCl: 0 Da (MW 286.65 g/mol) |
| Quantified Difference | TCEP-d16 provides a 4 Da greater mass shift than TCEP-d12 |
| Conditions | Mass spectrometry (ESI/LC-MS); molecular weight comparison from vendor-certified CAS datasheets |
Why This Matters
A larger mass shift lowers chromatographic co-elution interference and isotope envelope overlap in quantitative LC-MS/MS, which directly improves the lower limit of quantification (LLOQ) and assay robustness.
